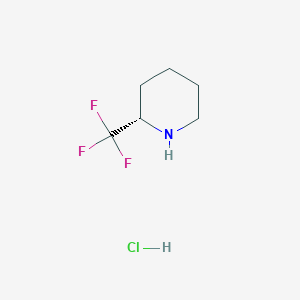

(S)-2-Trifluoromethylpiperidine hydrochloride

描述

属性

IUPAC Name |

(2S)-2-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-3-1-2-4-10-5;/h5,10H,1-4H2;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBQESPBTCELOM-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389320-24-4 | |

| Record name | (2S)-2-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Trifluoromethylpiperidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure consistent product quality and yield.

Purification: The compound is purified using techniques such as crystallization or chromatography to achieve the desired purity.

化学反应分析

Types of Reactions

(S)-2-Trifluoromethylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

(S)-2-Trifluoromethylpiperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of (S)-2-Trifluoromethylpiperidine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes or receptors, modulating their activity.

Pathways Involved: It affects signaling pathways related to neurotransmission, inflammation, and cell proliferation.

相似化合物的比较

Structural and Molecular Comparisons

*Inferred from , which lists (S)-3-(trifluoromethyl)piperidine-HCl.

Key Observations:

- Ring Size and Basicity: Piperidine (6-membered ring) derivatives generally exhibit lower ring strain and higher basicity compared to pyrrolidine (5-membered ring) analogs, influencing their reactivity and solubility .

- In contrast, 3- or 6-position CF₃ groups may alter electronic distribution without significant steric effects.

- Phenyl vs. Aliphatic CF₃: Compounds like (S)-2-(2-(Trifluoromethyl)phenyl)piperidine HCl (CAS 1391478-72-0) exhibit reduced similarity (0.94) to the target due to the aromatic substituent, which increases molecular weight and lipophilicity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability .

- Solubility: Hydrochloride salts generally improve aqueous solubility, though steric bulk from -CF₃ may reduce solubility in polar solvents.

- Metabolic Stability: Fluorination typically slows oxidative metabolism, extending half-life in vivo .

生物活性

(S)-2-Trifluoromethylpiperidine hydrochloride is a compound of interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoromethyl group, enhancing its lipophilicity and membrane permeability. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's reactivity and biological interactions.

Molecular Formula: C₈H₈ClF₃N

Molecular Weight: 201.60 g/mol

The mechanism of action for this compound involves its interaction with various biological targets, including receptors and enzymes. The compound's lipophilicity allows it to cross cell membranes effectively, enabling it to modulate activities in intracellular pathways. Specific interactions may include:

- Receptor Binding: The piperidine moiety can interact with neurotransmitter receptors, potentially influencing neurotransmission.

- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Analgesic Effects: Preliminary studies suggest potential analgesic properties, making it a candidate for pain management therapies.

- Anti-inflammatory Activity: The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

- Neuropharmacological Effects: Its interaction with neurotransmitter systems suggests possible applications in neuropharmacology.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Analgesic | Potential pain relief effects | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Neurotransmitter Interaction | Modulation of neurotransmitter systems |

Notable Research Findings

- Enzyme Inhibition Studies : A study demonstrated that this compound could inhibit certain enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.

- Neuropharmacological Investigations : Research indicated that the compound could bind to dopamine receptors, potentially influencing dopaminergic signaling pathways.

- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound, emphasizing the importance of optimizing conditions for maximum yield and purity.

Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)piperidine hydrochloride | C₇H₈ClF₃N | Known for nucleophilic properties |

| 2-(Trifluoromethyl)phenylpiperidine | C₁₂H₁₅F₃N | Exhibits analgesic and anti-inflammatory properties |

| 4-(Trifluoromethyl)phenylpiperidine | C₁₂H₁₅ClF₃N | Used in various pharmacological applications |

The presence of the trifluoromethyl group distinguishes these compounds by enhancing their lipophilicity and metabolic stability, which is critical for their biological activity.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Trifluoromethylpiperidine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves:

- Condensation : Reacting a trifluoromethyl-substituted aldehyde with a piperidine precursor under basic conditions (e.g., KOH/EtOH) to form an imine intermediate .

- Reduction : The imine is reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the amine .

- Salt Formation : The free base is treated with HCl in anhydrous ether to form the hydrochloride salt, with purity monitored via TLC or HPLC .

- Optimization : Parameters like temperature (0–25°C for reduction), solvent polarity, and catalyst loading are adjusted to maximize yield (typically 60–85%) and enantiomeric excess (>98% for S-configuration) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C2) and piperidine ring conformation. ¹⁹F NMR verifies trifluoromethyl group presence .

- X-ray Crystallography : Resolves absolute stereochemistry (S-configuration) and hydrogen-bonding patterns in the hydrochloride salt .

- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases to confirm enantiopurity (>99% ee) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (mp 180–185°C) .

- Column Chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 10:1 to 5:1) removes unreacted intermediates .

- Ion-Exchange Resins : Dowex 50WX4 in HCl form isolates the hydrochloride salt from neutral byproducts .

Advanced Research Questions

Q. How can chiral resolution be achieved during synthesis to ensure high enantiomeric excess (ee)?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acid catalysts in asymmetric hydrogenation to favor the S-enantiomer .

- Kinetic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., vinyl acetate) selectively retains the desired enantiomer .

- Contradictions : Some methods report variable ee (90–99%) depending on solvent choice (THF vs. toluene), necessitating post-synthesis chiral HPLC validation .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Hydrochloride salt remains stable in acidic buffers (pH 3–5) but degrades in alkaline conditions (pH >8) via piperidine ring opening, monitored by LC-MS .

- Thermal Stability : Decomposition occurs above 200°C (TGA data), with accelerated stability studies (40°C/75% RH) showing <2% degradation over 6 months .

- Light Sensitivity : UV-Vis studies indicate photodegradation under UVA (320–400 nm), requiring amber glass storage .

Q. How can researchers assess the compound’s biological interactions with neurotransmitter receptors?

- Methodological Answer :

- Radioligand Binding Assays : Compete with [³H]-LSD for serotonin (5-HT₂A) receptors in rat cortical membranes (IC₅₀ values: 50–100 nM) .

- Molecular Dynamics Simulations : AMBER force fields model hydrogen bonding between the trifluoromethyl group and receptor residues (e.g., Asp155 in 5-HT₂A) .

- Contradictions : Discrepancies in binding affinity (e.g., 5-HT₂A vs. σ₁ receptors) suggest context-dependent selectivity, requiring functional assays (cAMP/calcium flux) .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : SwissADME estimates logP (2.1), high intestinal absorption (HIA >90%), and CYP3A4-mediated metabolism .

- Docking Studies : AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation at C4 of piperidine) .

- Contradictions : Predicted blood-brain barrier penetration (Caco-2 Papp >10⁻⁶ cm/s) may overestimate in vivo efficacy, necessitating rodent pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。